HIV-1 Reverse Transcriptase Inhibition: Threo Isomer Is ≥100-Fold Less Potent Than Erythro Isomer (Ki = 0.0022 µM vs Ki ≥ 0.22 µM)
In a direct comparative study using HIV-1 reverse transcriptase isolated from virus strain U937/HTLV-III, the erythro isomer of AZT triphosphate (erythro-AZT-TP) exhibited competitive inhibition with a Ki of 0.0022 µM against (rA)n·(dT)12-18 template/primer-directed dTMP incorporation. By contrast, the threo isomer (threo-AZT-TP) was at least 100-fold less active under identical assay conditions, with the Km for dTTP ranging between 0.7–1.7 µM [1]. This establishes the threo isomer as a substantially weaker HIV-1 RT inhibitor, suitable as a stereochemical negative control for validating inhibitor specificity in RT enzymatic assays.
| Evidence Dimension | HIV-1 Reverse Transcriptase Inhibitory Potency (Ki) |
|---|---|
| Target Compound Data | Ki not precisely determinable; ≥100-fold less active than erythro (estimated Ki ≥ 0.22 µM) |
| Comparator Or Baseline | AZT (erythro) triphosphate: Ki = 0.0022 µM |
| Quantified Difference | ≥100-fold difference in inhibitory potency (threo weaker) |
| Conditions | HIV-1 RT from U937/HTLV-III isolate; (rA)n·(dT)12-18 template/primer; dTMP incorporation assay |
Why This Matters
This ≥100-fold potency gap makes threo AZT the preferred stereochemical negative control for HIV-1 RT inhibition assays, enabling researchers to distinguish target-specific activity from off-target or non-specific effects.
- [1] Vrang L, Bazin H, Remaud G, Chattopadhyaya J, Oberg B. Inhibition of the reverse transcriptase from HIV by 3'-azido-3'-deoxythymidine triphosphate and its threo analogue. Antiviral Res. 1987 Mar;7(3):139-49. PMID: 2440380. View Source
